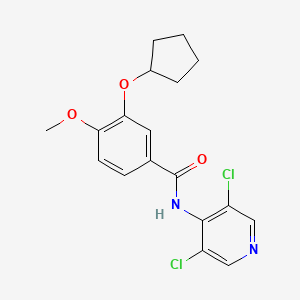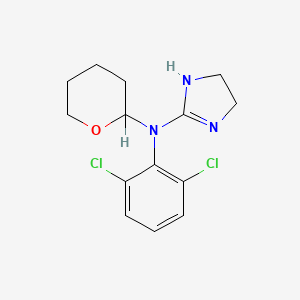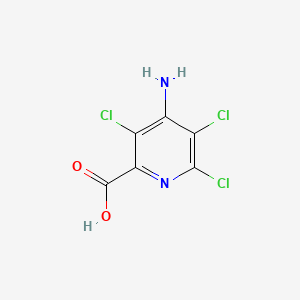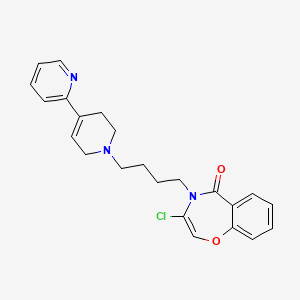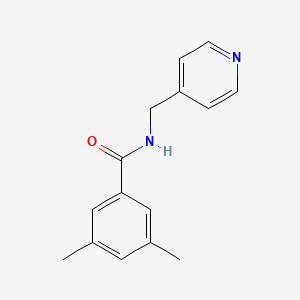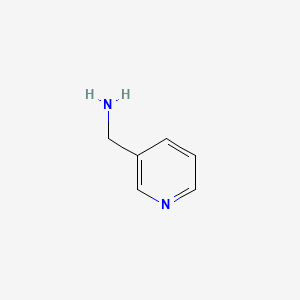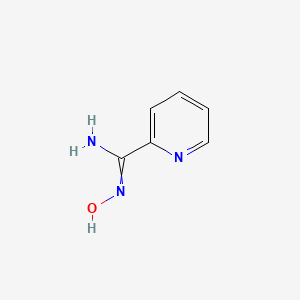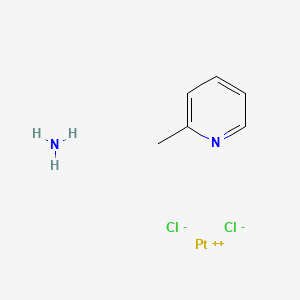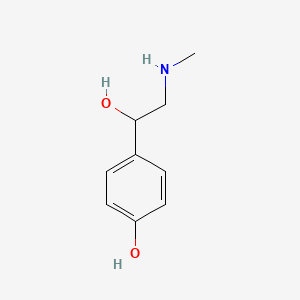
Synephrine
Vue d'ensemble
Description
La synéphrine, également connue sous le nom de p-synéphrine, est un alcaloïde naturel que l'on trouve dans certaines plantes et certains animaux. Elle est couramment extraite de l'orange amère (Citrus aurantium) et est utilisée en médecine traditionnelle chinoise depuis des siècles. La synéphrine est connue pour ses effets adrénergiques, qui sont similaires à ceux de l'épinéphrine et de la norépinéphrine, mais avec une durée d'action plus longue .
Applications De Recherche Scientifique
La synéphrine a un large éventail d'applications en recherche scientifique :
Chimie : Utilisée comme précurseur dans la synthèse d'autres composés bioactifs.
Biologie : Étudiée pour ses effets sur le métabolisme cellulaire et la production d'énergie.
Médecine : Investigée pour son potentiel en tant que complément alimentaire pour la perte de poids et ses effets cardiovasculaires.
Industrie : Utilisée dans la formulation de compléments alimentaires et comme stimulant naturel dans divers produits
Mécanisme d'action
La synéphrine exerce ses effets principalement par l'activation des récepteurs adrénergiques, en particulier les récepteurs alpha-1 adrénergiques. Cette activation conduit à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc), qui à son tour stimule diverses voies métaboliques. La synéphrine influence également la libération de norépinéphrine, renforçant ses effets stimulants .
Mécanisme D'action
Target of Action
Synephrine, also referred to as p-synephrine, is a naturally occurring alkaloid . It primarily targets the Alpha-1 adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response .
Mode of Action
This compound is known for its longer-acting adrenergic effects compared to norepinephrine . It binds to and activates the Alpha-1 adrenergic receptors, leading to various physiological responses .
Biochemical Pathways
This compound can bind to and activate β3-Adrenergic receptors, contributing to thermogenesis, lipolysis, glucose, and cholesterol metabolism . It’s also suggested that this compound might have anti-inflammatory and anti-cancer activity in various in vitro and animal models .
Pharmacokinetics
The pharmacokinetics of this compound were studied, and a peak plasma concentration was reported at 1–2 hours, with an elimination half-life (T 1/2) of 2 hours .
Result of Action
This compound’s activation of adrenergic receptors leads to various molecular and cellular effects. It’s known for its longer-acting adrenergic effects compared to norepinephrine, contributing to physiological responses such as increased heart rate and blood pressure . It also has potential anti-inflammatory and anti-cancer activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, structural and stereochemical differences between p-synephrine and m-synephrine lead to different binding characteristics in relation to adrenergic receptors . Additionally, this compound’s impact on regulating the metabolic rate could be mainly explained by its molecular effects as a non-specific agonist of β-adrenergic receptors .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synéphrine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la condensation du benzaldéhyde avec du nitroéthane pour former du nitrostyrène, qui est ensuite réduit en phénéthylamine. Cet intermédiaire est ensuite hydroxylé pour produire de la synéphrine .
Méthodes de production industrielle
En milieu industriel, la synéphrine est souvent extraite de la peau de l'orange amère par des méthodes d'extraction par solvant. La synéphrine extraite est ensuite purifiée à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) pour garantir une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
La synéphrine subit diverses réactions chimiques, notamment :
Oxydation : La synéphrine peut être oxydée pour former des quinones correspondantes.
Réduction : Elle peut être réduite pour former de la dihydrosynéphrine.
Substitution : La synéphrine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les halogénures et les amines sont utilisés en milieu basique.
Produits principaux
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dihydrosynéphrine.
Substitution : Diverses phénéthylamines substituées.
Comparaison Avec Des Composés Similaires
La synéphrine est chimiquement similaire à d'autres composés adrénergiques tels que l'éphédrine et la phényléphrine. Elle est unique par sa durée d'action plus longue et son affinité spécifique pour les récepteurs. Contrairement à l'éphédrine, la synéphrine a un potentiel moindre de provoquer des effets secondaires cardiovasculaires, ce qui en fait une alternative plus sûre pour une utilisation dans les compléments alimentaires .
Composés similaires
Éphédrine : Connue pour ses forts effets stimulants mais avec des risques cardiovasculaires plus élevés.
Phényléphrine : Utilisée principalement comme décongestionnant et vasoconstricteur.
Octopamine : Un autre alcaloïde naturel ayant des effets adrénergiques similaires.
Propriétés
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWQPVGYLYSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030588 | |
| Record name | p-Synephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Synephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94-07-5 | |
| Record name | Synephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxedrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Synephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxedrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Synephrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Synephrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Synephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-hydroxy-2-(methylamino)ethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXEDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG5DP7434 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Synephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


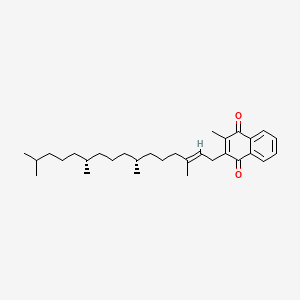
![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)
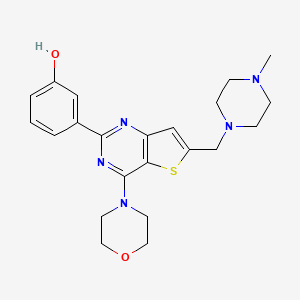
![2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1)](/img/structure/B1677775.png)
![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)
